molecular formula C10H16O4 B14304722 6-Hydroxy-2-methyl-8-oxonon-2-enoic acid CAS No. 113597-22-1

6-Hydroxy-2-methyl-8-oxonon-2-enoic acid

Cat. No.: B14304722
CAS No.: 113597-22-1
M. Wt: 200.23 g/mol
InChI Key: VJYLNJKQJSNMLB-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methyl-8-oxonon-2-enoic acid is an organic compound with a complex structure that includes hydroxyl, methyl, and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-methyl-8-oxonon-2-enoic acid can be achieved through several synthetic routes. One common method involves the oxidation of 2-methyl-8-oxonon-2-enoic acid using a suitable oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-methyl-8-oxonon-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The methyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents such as bromine or chlorine, followed by nucleophilic substitution with amines or alcohols.

Major Products Formed

    Oxidation: Formation of 6-oxo-2-methyl-8-oxonon-2-enoic acid.

    Reduction: Formation of 6-hydroxy-2-methyl-8-hydroxynon-2-enoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Hydroxy-2-methyl-8-oxonon-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-methyl-8-oxonon-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and oxo groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and metabolic processes. Additionally, the compound’s structure allows it to participate in redox reactions, further modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-8-oxonon-2-enoic acid: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    6-Hydroxy-2-methyl-8-hydroxynon-2-enoic acid: Contains an additional hydroxyl group, leading to increased polarity and potential for hydrogen bonding.

    6-Oxo-2-methyl-8-oxonon-2-enoic acid: Contains an additional oxo group, affecting its redox properties and reactivity.

Uniqueness

6-Hydroxy-2-methyl-8-oxonon-2-enoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

113597-22-1

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

6-hydroxy-2-methyl-8-oxonon-2-enoic acid

InChI

InChI=1S/C10H16O4/c1-7(10(13)14)4-3-5-9(12)6-8(2)11/h4,9,12H,3,5-6H2,1-2H3,(H,13,14)

InChI Key

VJYLNJKQJSNMLB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(CCC=C(C)C(=O)O)O

Origin of Product

United States

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